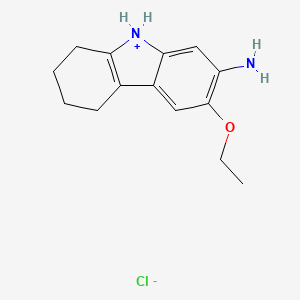
2-(1-Ethynylcyclopropoxy)tetrahydro-2h-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Ethynylcyclopropoxy)tetrahydro-2H-pyran is an organic compound featuring a tetrahydropyran ring substituted with an ethynylcyclopropoxy group This compound is of interest due to its unique structural features, which combine the reactivity of the ethynyl group with the stability of the tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethynylcyclopropoxy)tetrahydro-2H-pyran typically involves the following steps:
Formation of Ethynylcyclopropanol: This intermediate can be synthesized by the reaction of cyclopropylcarbinol with acetylene in the presence of a base such as sodium amide.
Etherification: The ethynylcyclopropanol is then reacted with tetrahydro-2H-pyran under acidic conditions to form the desired compound. Common reagents for this step include p-toluenesulfonic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
2-(1-Ethynylcyclopropoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: Hydrogenation of the ethynyl group can yield the corresponding alkane.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are common.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethylcyclopropoxy derivatives.
Substitution: Formation of substituted cyclopropoxy derivatives.
科学的研究の応用
2-(1-Ethynylcyclopropoxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its reactive ethynyl group.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of complex organic compounds and materials.
作用機序
The mechanism by which 2-(1-Ethynylcyclopropoxy)tetrahydro-2H-pyran exerts its effects depends on the specific reactions it undergoes. The ethynyl group is highly reactive and can participate in various chemical transformations, targeting different molecular pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- 2-(1-Methylethynylcyclopropoxy)tetrahydro-2H-pyran
- 2-(1-Propynylcyclopropoxy)tetrahydro-2H-pyran
Uniqueness
2-(1-Ethynylcyclopropoxy)tetrahydro-2H-pyran is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications where the ethynyl functionality is required.
By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
特性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
2-(1-ethynylcyclopropyl)oxyoxane |
InChI |
InChI=1S/C10H14O2/c1-2-10(6-7-10)12-9-5-3-4-8-11-9/h1,9H,3-8H2 |
InChIキー |
WQZMWSOVLKFEPT-UHFFFAOYSA-N |
正規SMILES |
C#CC1(CC1)OC2CCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


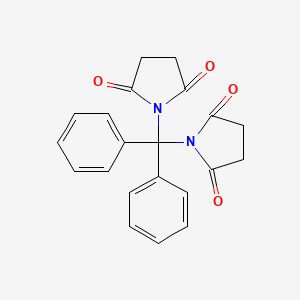
![2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12812989.png)
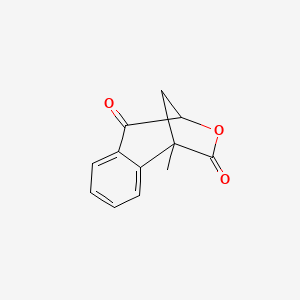
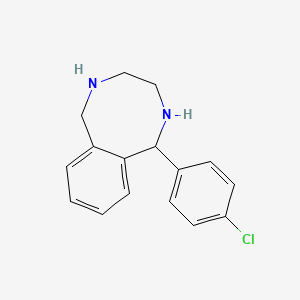


![Spiro[3.3]heptane-2,6-dicarboxamide](/img/structure/B12813026.png)
![2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one](/img/structure/B12813033.png)
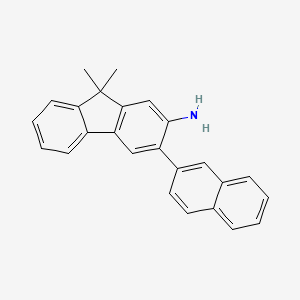
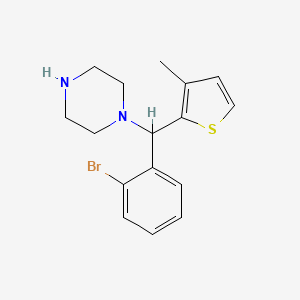

![Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate)](/img/structure/B12813064.png)

